![molecular formula C9H16O3 B13683092 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane is a spiro compound characterized by a unique bicyclic structure. This compound is part of the spiroketal family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The spiro structure imparts stability and rigidity to the molecule, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane typically involves the condensation of appropriate lactones with methoxymethyl groups. One common method includes the reaction of γ-hydroxy carboxylic acids with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a dilactone intermediate, which is then converted to the spiroketal structure by heating with a concentrated solution of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroketals.
科学研究应用
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
作用机制
The mechanism of action of 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiroketal compound with a different substituent at the 6-position.
6-Methoxymethyl-1,4-dioxa-7-thiaspiro[4.4]nonane: Contains a sulfur atom in the spiro ring, imparting different chemical properties.
2-Benzylazaspiro[4.4]nonane: A spirocyclic compound with a nitrogen atom in the ring, used in medicinal chemistry.
Uniqueness
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane is unique due to its methoxymethyl substituent, which enhances its stability and reactivity. This makes it a valuable compound for various applications, including drug development and industrial processes.
属性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
9-(methoxymethyl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16O3/c1-10-7-8-3-2-4-9(8)11-5-6-12-9/h8H,2-7H2,1H3 |
InChI 键 |
VAECEGCFWKOFFB-UHFFFAOYSA-N |
规范 SMILES |
COCC1CCCC12OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
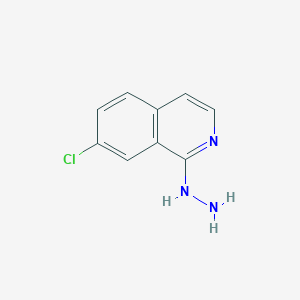
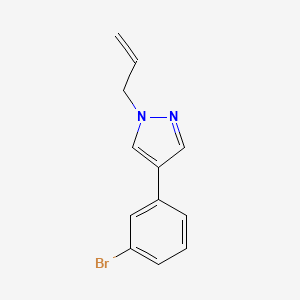
![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)

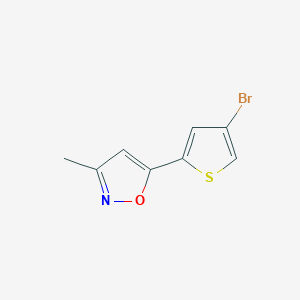

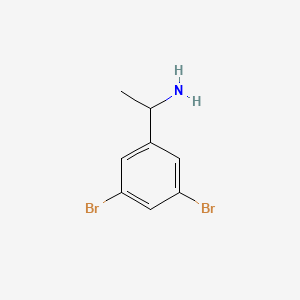
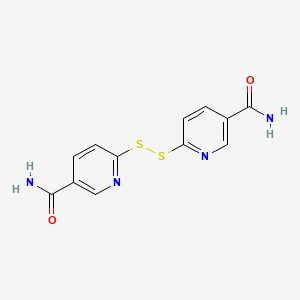
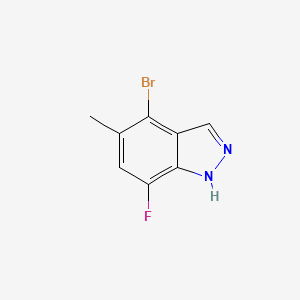
![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
